1-Trimethylsilanyl-azepan-2-one
Description
1-Trimethylsilanyl-azepan-2-one is a seven-membered lactam (azepan-2-one) substituted with a trimethylsilyl (TMS) group at position 1. The TMS group is a bulky, electron-donating substituent that enhances lipophilicity and can influence the compound’s reactivity, stability, and applications in organic synthesis or pharmaceuticals. Its synthesis typically involves silylation of the azepan-2-one core, often leveraging methods analogous to those used for silylated cyclopentenes or sila-heterocycles .
Properties
CAS No. |
3553-94-4 |
|---|---|
Molecular Formula |
C9H19NOSi |
Molecular Weight |
185.34 g/mol |
IUPAC Name |
1-trimethylsilylazepan-2-one |
InChI |
InChI=1S/C9H19NOSi/c1-12(2,3)10-8-6-4-5-7-9(10)11/h4-8H2,1-3H3 |
InChI Key |
RPVBFFYNFVTCBX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N1CCCCCC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Azepan-2-one Derivatives with Heterocyclic Substituents
Example 1 : 1-[(4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]azepan-2-one
- Structure : Azepan-2-one with a mercapto-triazolylmethyl substituent.
- This compound may exhibit higher polarity and lower thermal stability than the TMS analog .
Example 2 : 1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one
- Structure : Features an oxadiazole-sulfanyl group.
- Compared to the TMS-substituted analog, this compound is more hydrophilic (logP: ~1.2 vs. ~3.5 for TMS-azepan-2-one) .
Sila-Heterocyclic Analogs
Example : 1,1-Diethoxy-2-(triphenylsilyl)-1-sila-2-azacyclopentane
- Structure : A five-membered sila-azacyclopentane with a triphenylsilyl group and ethoxy substituents.
- Properties: The silicon atom in the ring introduces unique conformational flexibility and reduced ring strain compared to all-carbon lactams.
Silylated Cyclic Ketones
Example : 1-Trimethylsilyl-2-arylcyclopentenes
- Structure : Cyclopentene with TMS and aryl substituents.
- Properties: The TMS group stabilizes adjacent carbocations, facilitating electrophilic aromatic substitution. This reactivity is less pronounced in TMS-azepan-2-one due to the lactam’s electron-withdrawing carbonyl group .
Comparative Data Table
Research Findings and Key Distinctions
- Reactivity : The TMS group in this compound shields the lactam nitrogen, reducing susceptibility to nucleophilic attack compared to azepan-2-ones with electron-withdrawing substituents (e.g., oxadiazole derivatives) .
- Stability : Sila-azacyclopentanes degrade under acidic conditions due to Si–N bond cleavage, whereas TMS-azepan-2-one remains stable, making it preferable for pharmaceutical intermediates .
- Synthetic Utility : TMS-azepan-2-one’s lipophilicity enhances membrane permeability in drug candidates, unlike polar analogs like the mercapto-triazole derivative .
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